molecular formula C26H31N3O4 B1677434 Opc 21268 CAS No. 131631-89-5

Opc 21268

Cat. No.: B1677434
CAS No.: 131631-89-5
M. Wt: 449.5 g/mol
InChI Key: KSNUCNRMDYJBKT-UHFFFAOYSA-N
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Description

OPC-21268 is a nonpeptide antagonist of the vasopressin V1 receptor. It is known for its ability to inhibit the action of arginine vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure. OPC-21268 has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and brain edema .

Mechanism of Action

Target of Action

The primary target of OPC-21268 is the vasopressin V1 receptor . This receptor is involved in vasoconstriction and water homeostasis . OPC-21268 displays greater affinity for the rat V1 receptor than the human V1 receptor .

Mode of Action

OPC-21268 acts by antagonizing the vasopressin V1 receptor . It competitively and specifically antagonizes pressor responses to arginine vasopressin (AVP) in vivo . It decreases vasoconstrictor responses to arginine vasopressin at certain doses and augments vasodilator responses at other doses .

Biochemical Pathways

In vascular smooth muscle cells, arginine vasopressin acting through the V1 receptor increases intracellular Ca2+, leading to vasoconstriction . OPC-21268 blocks vasopressin binding and postreceptor signaling in these cells . It inhibits Ca2+ efflux or increases in intracellular free Ca2+ .

Pharmacokinetics

The pharmacokinetics of OPC-21268 have been investigated in humans . It is orally active , which means it can be administered orally and is absorbed into the body to exert its effects.

Result of Action

The administration of OPC-21268 results in the attenuation of vasoconstrictor responses and the potentiation of vasodilator responses to arginine vasopressin . This suggests that OPC-21268 may be useful therapeutically to antagonize the vasoconstriction caused by arginine vasopressin in some pathological states .

Action Environment

The action of OPC-21268 can be influenced by environmental factors such as dietary sodium intake . .

Biochemical Analysis

Biochemical Properties

OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between OPC-21268 and the vasopressin V1 receptor is characterized by competitive antagonism .

Cellular Effects

OPC-21268 has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, OPC-21268 has been observed to decrease vasoconstrictor responses to arginine vasopressin .

Molecular Mechanism

The molecular mechanism of action of OPC-21268 involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, OPC-21268 prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of OPC-21268 have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by OPC-21268 in a dose- and time-dependent manner . The effect of OPC-21268 lasts for more than 8 hours at certain dosages .

Dosage Effects in Animal Models

In animal models, the effects of OPC-21268 vary with different dosages . For instance, in spontaneously hypertensive rats, OPC-21268 has been shown to produce hypotensive effects . At higher doses, OPC-21268 has been reported to significantly reduce brain water content in both hemispheres .

Transport and Distribution

Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .

Preparation Methods

The synthesis of OPC-21268 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for OPC-21268 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

OPC-21268 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OPC-21268 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of vasopressin receptor antagonists.

    Biology: OPC-21268 is used to investigate the role of vasopressin in various physiological processes, such as water balance and blood pressure regulation.

    Medicine: The compound has potential therapeutic applications in treating conditions like hypertension, heart failure, and brain edema. .

    Industry: OPC-21268 is used in the development of new pharmaceuticals targeting vasopressin receptors

Comparison with Similar Compounds

OPC-21268 is unique among vasopressin receptor antagonists due to its nonpeptide structure, which allows for oral bioavailability. Similar compounds include:

OPC-21268 stands out due to its specificity for the vasopressin V1 receptor and its effectiveness in reducing vasogenic brain edema .

Properties

IUPAC Name

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNUCNRMDYJBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927295
Record name N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131631-89-5
Record name N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131631-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OPC 21268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPC-21268
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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